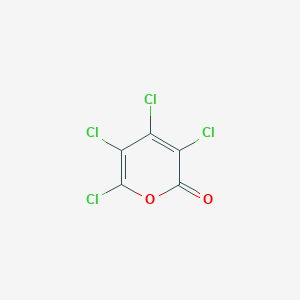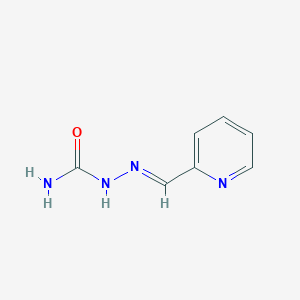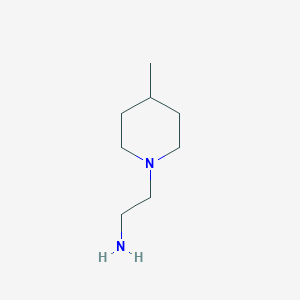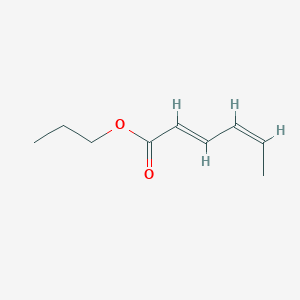![molecular formula C12H16O8 B080189 [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-16-6](/img/structure/B80189.png)
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, also known as DDAO, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties.
Mécanisme D'action
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is converted into a fluorescent product that can be detected using fluorescence spectroscopy. The fluorescence intensity is directly proportional to the amount of esterase activity present in the sample.
Effets Biochimiques Et Physiologiques
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been shown to have low toxicity and is metabolized in vivo through hydrolysis of the ester bond. Its fluorescent properties make it a useful tool for studying cellular metabolism and oxidative stress in various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is its high sensitivity and selectivity for esterase activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that its fluorescence is affected by pH, temperature, and the presence of other compounds in the sample.
Orientations Futures
There are several future directions for the use of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate in scientific research. One area of interest is the development of biosensors for the detection of esterase activity in complex biological samples such as blood or urine. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new therapies for diseases that involve abnormal esterase activity, such as Alzheimer's disease. Finally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new imaging techniques for the detection of oxidative stress in vivo.
In conclusion, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism, and its future applications in biosensors and imaging techniques hold promise for the development of new therapies and diagnostic tools.
Méthodes De Synthèse
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with sodium methoxide to form [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a substrate for the measurement of esterase activity. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in the development of biosensors for the detection of esterase activity in biological samples.
Propriétés
Numéro CAS |
14661-16-6 |
|---|---|
Nom du produit |
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Formule moléculaire |
C12H16O8 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
[(1R,2S,3S,4S,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10+,11+,12-/m1/s1 |
Clé InChI |
BAKQMOSGYGQJOJ-WTPMCQDGSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Synonymes |
1,6-Anhydro-β-D-talopyranose 2,3,4-triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




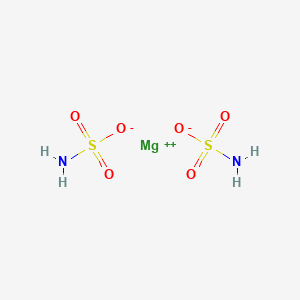
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)



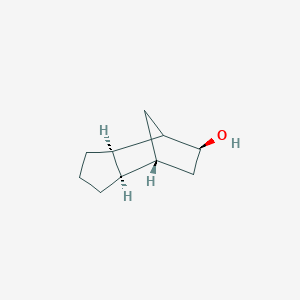

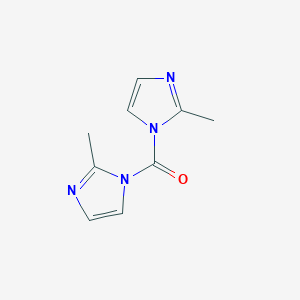
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
